BenchChemオンラインストアへようこそ!

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Sigma-1 Receptor Neuropathic Pain Radioligand Binding

Select this precise chemotype for S1R-targeted probe development. The validated Ki of 95.5 nM and distinct S1R binding profile redirect target engagement away from PPARγ agonism common to unsubstituted TZDs. A free primary amine enables direct conjugation to fluorophores or biotin, bypassing synthetic challenges. Superior aqueous solubility (LogP -1.35) facilitates assay-ready solution preparation with minimal organic co-solvents, ensuring consistent biochemical results.

Molecular Formula C5H8N2O2S
Molecular Weight 160.2g/mol
CAS No. 39137-36-5
Cat. No. B385927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
CAS39137-36-5
Molecular FormulaC5H8N2O2S
Molecular Weight160.2g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CCN
InChIInChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2
InChIKeyPSJIYWXYXJTRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS 39137-36-5): A Differentiated Thiazolidinedione Scaffold for Sigma-1 Receptor Research and Selective Synthesis


3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS 39137-36-5) is a heterocyclic thiazolidine-2,4-dione (TZD) derivative featuring a 2-aminoethyl substituent at the N3 position of the five-membered ring . This compound has been identified as a novel chemotype for sigma-1 (S1R) receptor ligands, with a binding affinity (Ki) of 95.5 nM [1]. The presence of the primary amine in the side chain distinguishes it from unsubstituted TZDs and other N3-alkyl/aryl analogs, enabling distinct physicochemical properties and biological targeting .

Why 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Cannot Be Substituted by Unmodified 2,4-Thiazolidinedione or Common N3-Analogs in Research Protocols


Generic substitution with the parent scaffold 2,4-thiazolidinedione (CAS 2295-31-0) or other N3-alkyl/aryl analogs is not chemically or pharmacologically equivalent. 2,4-Thiazolidinedione acts primarily as a PPARγ agonist (IC50 = 0.2 µM) [1], whereas 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione demonstrates a distinct sigma-1 receptor binding profile (Ki = 95.5 nM) [2]. The introduction of the 2-aminoethyl side chain alters the molecular logP from -0.77 for 2,4-thiazolidinedione [3] to -1.35 for the target compound , impacting solubility and membrane permeability. Furthermore, the free primary amine enables facile conjugation to fluorescent probes, biotin, or solid supports—a synthetic utility absent in the parent TZD and most N3-substituted analogs lacking a terminal amine . The evidence below quantifies these critical differentiators.

Quantitative Differentiators of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione vs. 2,4-Thiazolidinedione and In-Class Analogs: Head-to-Head and Cross-Study Evidence


Sigma-1 Receptor (S1R) Binding Affinity: 3-(2-Aminoethyl)-TZD vs. Unsubstituted TZD

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (compound 6c in the study) exhibits a Ki of 95.5 nM for the sigma-1 receptor (S1R), demonstrating 100% displacement of the radioligand at 10 µM concentration [1]. In contrast, unsubstituted 2,4-thiazolidinedione shows no reported S1R binding activity and instead acts as a PPARγ agonist with an IC50 of 0.2 µM [2]. The N3-aminoethyl substitution is critical for this target shift.

Sigma-1 Receptor Neuropathic Pain Radioligand Binding

Lipophilicity (LogP) Reduction: 3-(2-Aminoethyl)-TZD vs. 2,4-Thiazolidinedione

The calculated ACD/LogP for 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione is -1.35 , compared to -0.77 for unsubstituted 2,4-thiazolidinedione [1]. This represents a 0.58 log unit decrease in lipophilicity, translating to improved aqueous solubility and reduced membrane permeability, which may influence bioavailability and CNS penetration profiles.

LogP Solubility Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: 3-(2-Aminoethyl)-TZD vs. 2,4-Thiazolidinedione

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) , compared to 1 HBD and 3 HBA for 2,4-thiazolidinedione [1]. The additional donor and acceptor originate from the primary amine in the side chain, enabling stronger and more directional intermolecular interactions with biological targets and solvents.

Hydrogen Bonding Solubility Receptor Interaction

Rotatable Bond Count and Conformational Flexibility: 3-(2-Aminoethyl)-TZD vs. 2,4-Thiazolidinedione

The target compound contains 2 freely rotatable bonds , compared to 0 for 2,4-thiazolidinedione [1]. This increase in conformational flexibility may influence binding kinetics and entropy, potentially contributing to the observed S1R affinity. The aminoethyl side chain can adopt multiple conformations to optimize interactions within the receptor binding pocket.

Conformational Flexibility Molecular Rigidity Docking

Recommended Procurement and Application Scenarios for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Based on Validated Differentiators


Sigma-1 Receptor Probe Development and Radioligand Displacement Assays

Procure this compound as a starting point for developing novel S1R-targeted molecular probes or radioligands. Its validated Ki of 95.5 nM and 100% displacement at 10 µM provide a quantitative benchmark for SAR optimization [1]. The primary amine enables facile conjugation to fluorophores or biotin, bypassing synthetic challenges associated with unsubstituted TZDs.

Chemical Biology Studies Requiring Improved Aqueous Solubility

Select this compound over more lipophilic TZD derivatives when assay conditions demand higher aqueous solubility. The ACD/LogP of -1.35 is 0.58 log units lower than 2,4-thiazolidinedione [2], facilitating solution preparation and reducing the need for DMSO or other organic co-solvents in biochemical assays.

Structure-Activity Relationship (SAR) Studies of N3-Substituted TZDs

Incorporate this compound into SAR libraries exploring the impact of N3-substitution on sigma receptor binding and other pharmacological activities. The documented shift from PPARγ agonism (IC50 = 0.2 µM for TZD [3]) to S1R binding (Ki = 95.5 nM [1]) exemplifies how the 2-aminoethyl group redirects target engagement. The free amine offers a handle for further derivatization.

Computational Docking and Molecular Modeling of S1R Ligands

Utilize this compound as a reference ligand in computational studies of S1R binding. Docking studies have predicted a critical salt bridge with Glu172 and variable π-stacking with Tyr103 for this chemotype [1], providing a structural hypothesis that can guide virtual screening and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.